4-Thiazoleacetic acid, 2-[(2-methylphenoxy)methyl]-
Description
4-Thiazoleacetic acid, 2-[(2-methylphenoxy)methyl]- is a thiazole derivative featuring a thiazole ring substituted at position 2 with a (2-methylphenoxy)methyl group and an acetic acid moiety at position 2. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural complexity allows for unique interactions in biological systems, though its specific applications require further exploration.
Properties
IUPAC Name |
2-[2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-4-2-3-5-11(9)17-7-12-14-10(8-18-12)6-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIZOVZRCSNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231853 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879637-01-1 | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879637-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methylphenoxy)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazoleacetic acid, 2-[(2-methylphenoxy)methyl]- typically involves the reaction of thiazole derivatives with appropriate phenoxy methyl compounds. The reaction conditions often include the use of solvents like methanol or water and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents like sodium hydroxide or potassium carbonate are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, thiazole-based analogues have been synthesized and tested against various cancer cell lines, showing promising results. A notable compound derived from thiazole exhibited an IC50 value of 23.30 ± 0.35 µM against human cancer cell lines, indicating significant cytotoxic activity compared to standard drugs like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 20.5 | |
| Compound B | HepG2 | 15.8 | |
| Compound C | MCF-7 | 10.0 |
2. Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds like 4-(4-bromophenyl)thiazol-2-amine demonstrated significant antibacterial activity against resistant pathogens such as MRSA and E. coli, with some compounds outperforming standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | MRSA | 3.125 | |
| Compound E | E. coli | 6.25 | |
| Compound F | Pseudomonas aeruginosa | 12.5 |
Agricultural Applications
3. Herbicidal Activity
Thiazole derivatives are being investigated for their potential as herbicides. Certain thiazole-based compounds have shown efficacy in inhibiting the growth of specific weeds, making them candidates for agricultural applications .
Material Science Applications
4. Polymer Chemistry
The incorporation of thiazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Thiazole-containing polymers are being developed for applications in coatings and adhesives due to their improved performance characteristics .
Case Studies
Case Study 1: Antitumor Activity
A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 and HepG2. The study found that certain substitutions on the thiazole ring significantly enhanced the anticancer activity, leading to the identification of a lead compound with an IC50 value lower than that of doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazole derivatives was screened for antimicrobial activity against clinical isolates of MRSA and other resistant strains. The results indicated that several compounds exhibited potent antimicrobial effects, suggesting their potential use in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 4-thiazoleacetic acid, 2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar compounds lie in substituent groups on the thiazole core, which significantly influence physicochemical properties and bioactivity.
Unique Advantages of 4-Thiazoleacetic Acid, 2-[(2-Methylphenoxy)methyl]-
- Lipophilicity and Bioavailability: The 2-methylphenoxy group increases logP values, improving blood-brain barrier penetration compared to polar analogs like 2-amino-4-thiazoleacetate .
- Structural Versatility: The acetic acid moiety allows for salt formation (e.g., sodium salts for injectable formulations), while the phenoxy group enables further functionalization (e.g., alkylation or acylation) .
- Synergistic Effects: Combined substituents may target multiple pathways, such as enzyme inhibition (via acetic acid) and receptor modulation (via aromatic phenoxy) .
Biological Activity
4-Thiazoleacetic acid, 2-[(2-methylphenoxy)methyl]- is a compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this thiazole derivative.
Overview of Thiazole Derivatives
Thiazole compounds are recognized for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , antidiabetic , and cardiovascular effects. The thiazole ring is a pivotal pharmacophore in medicinal chemistry, contributing to the efficacy of numerous drugs approved by the FDA. Recent literature indicates that modifications in the thiazole structure can significantly influence its biological activity and pharmacokinetic properties .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, specific derivatives have shown effectiveness against various strains of bacteria and fungi. In a study evaluating the antibacterial activity of thiazole derivatives, certain compounds demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential therapeutic applications in treating resistant infections .
Cardiovascular Effects
A study focused on the cardiovascular effects of synthesized derivatives of thiazole acetic acid utilized isolated rat hearts to assess their impact on heart rate and developed tension. The findings indicated that certain derivatives significantly reduced heart rates at specific concentrations (e.g., SMVA-60 at 10 µM), suggesting potential applications in managing cardiovascular conditions .
| Compound | Concentration (µM) | Effect on Heart Rate | Significance Level |
|---|---|---|---|
| SMVA-10 | 10 | Decreased | p < 0.05 |
| SMVA-60 | 10 | Decreased | p < 0.001 |
Additionally, the study explored the interaction of these compounds with adrenergic and cholinergic agents, revealing that some derivatives could enhance the effects of acetylcholine on heart rate modulation .
Anti-inflammatory and Anticancer Properties
Thiazole derivatives have also been investigated for their anti-inflammatory and anticancer activities. Various studies have highlighted their ability to inhibit pathways associated with inflammation and tumor progression. For example, certain thiazole compounds have been shown to induce apoptosis in cancer cell lines and reduce inflammatory markers in animal models .
Case Studies
- Antimicrobial Efficacy Against MRSA : A series of thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values significantly lower than those of conventional antibiotics. This highlights the potential for developing new treatments for antibiotic-resistant infections .
- Cardiovascular Study : In an experimental setup involving isolated rat hearts, several thiazole derivatives were evaluated for their effects on cardiac function. The results indicated a dose-dependent reduction in heart rate and developed tension, suggesting a potential role in managing hypertensive conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4-thiazoleacetic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using α-haloketones with thiourea to form the thiazole core, followed by functionalization of the phenoxymethyl group under acidic/basic conditions . Multi-step protocols (e.g., coupling reactions, refluxing in DMSO, and purification via recrystallization) are critical. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), reaction time (e.g., 12–18 hours), and temperature (reflux vs. room temperature) to improve yield and purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .
- IR spectroscopy to identify functional groups like carboxylic acids or thiazole rings .
- Elemental analysis to validate purity (>95%) and molecular formula .
- HPLC for assessing purity in solution phase .
Q. How can researchers screen the basic biological activity of this compound?
- Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. Use standardized protocols from CLSI or EUCAST, with positive controls like ciprofloxacin or fluconazole . For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from structural analogs or assay variability. Address this by:
- Performing comparative studies under uniform conditions (e.g., identical bacterial strains/solvent controls) .
- Modifying substituents (e.g., replacing 2-methylphenoxy with halogenated analogs) to isolate structure-activity relationships (SAR) .
- Validating results across multiple labs to control for technical variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or bacterial topoisomerases. Analyze binding poses (e.g., hydrogen bonds with active-site residues) and compare to co-crystallized ligands (e.g., PDB: 1KZN) . MD simulations (GROMACS) can assess stability of ligand-target complexes over 100-ns trajectories .
Q. What synthetic strategies enhance the metabolic stability of this compound for in vivo studies?
- Methodological Answer : Introduce prodrug moieties (e.g., esterification of the acetic acid group) to improve bioavailability . Salt formation (e.g., sodium/potassium salts) enhances aqueous solubility, while halogenation (e.g., fluorine at the phenyl ring) reduces oxidative metabolism .
Q. How to design SAR studies to evaluate the impact of substituents on pharmacological activity?
- Methodological Answer : Systematically vary substituents at key positions:
- Phenoxy group : Replace 2-methyl with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density .
- Thiazole core : Introduce methyl/methoxy groups at C4/C5 to sterically hinder enzymatic degradation .
- Acetic acid side chain : Explore amide or hydrazide derivatives to alter polarity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use Arrhenius kinetics to extrapolate shelf-life . For photostability, expose to UV light (ICH Q1B guidelines) and track decomposition by TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
